(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methyl-1,3,4-thiadiazol-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-3-6-7-4(2-5)8-3/h2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPLZEYBPSFHTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469463 |

Source

|

| Record name | (5-methyl-1,3,4-thiadiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784131-72-2 |

Source

|

| Record name | (5-methyl-1,3,4-thiadiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1,3,4-thiadiazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine chemical properties

An In-Depth Technical Guide to (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine: Properties, Synthesis, and Applications

Executive Summary

This compound is a heterocyclic amine that serves as a pivotal building block in the landscape of medicinal chemistry. The 1,3,4-thiadiazole core is a privileged scaffold, widely recognized for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will explore its core physicochemical properties, propose a robust synthetic pathway based on established chemical transformations, predict its spectral characteristics, and delve into its reactivity and vast potential for creating novel therapeutic agents.

The 1,3,4-Thiadiazole Scaffold: A Cornerstone of Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle featuring one sulfur and two nitrogen atoms.[2] This structure is not merely a passive linker but an active pharmacophore. Its unique electronic properties, including its capacity to act as a hydrogen bond acceptor and a two-electron donor system, allow it to engage in critical interactions with biological targets.[2] The metabolic stability of the thiadiazole ring further enhances its appeal in drug design. Derivatives have been successfully developed and investigated for a wide array of therapeutic applications, making compounds like this compound highly valuable starting materials for the synthesis of new chemical entities.[3][4]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These identifiers are critical for sourcing, characterization, and regulatory documentation.

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| CAS Number | 784131-72-2 | [5][6][7] |

| Molecular Formula | C₄H₇N₃S | [6][7][8] |

| Molecular Weight | 129.18 g/mol | [7] |

| SMILES | NCC1=NN=C(C)S1 | [5] |

| Predicted XlogP | -0.3 | [9] |

| Appearance | Predicted to be a solid or oil at room temperature. |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The synthesis is envisioned as a two-step process starting from the commercially available 2-amino-5-methyl-1,3,4-thiadiazole. This precursor is first converted to its corresponding nitrile, which is subsequently reduced to the target primary amine.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

The precursor is readily synthesized via the cyclodehydration of thiosemicarbazide with acetic acid.[10] The use of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of PPA and sulfuric acid, is effective in driving the reaction to completion by removing water.[11]

-

Mechanism Insight: This reaction proceeds through the initial acylation of thiosemicarbazide by acetic acid, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiadiazole ring. The acid catalyst protonates the carbonyl oxygen, activating it for nucleophilic attack by the terminal nitrogen of the thiosemicarbazide.

Step 2: Conversion to 5-Methyl-1,3,4-thiadiazole-2-carbonitrile (Sandmeyer Reaction)

The transformation of an aromatic amine to a nitrile is a classic application of the Sandmeyer reaction.

-

Rationale: This two-part process is highly reliable for introducing a carbon-based functional group. The primary amine is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) to ensure stability. The diazonium salt is then treated with a solution of copper(I) cyanide, which facilitates the displacement of the nitrogen gas and installation of the nitrile group.

Step 3: Reduction to this compound

The final step involves the reduction of the nitrile functional group to a primary amine.

-

Experimental Choice: Two primary methods are suitable.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that provides a clean and high-yielding conversion. The reaction is typically performed in an anhydrous ether solvent like THF. The causality here is the hydride's ability to attack the electrophilic carbon of the nitrile, leading to a stable imine-aluminate complex that is further reduced.

-

Catalytic Hydrogenation: An alternative, often milder, method involves using hydrogen gas in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon. This method is advantageous for its scalability and avoidance of reactive metal hydrides.

-

Exemplary Experimental Protocol (Proposed)

Step A: Synthesis of 5-Methyl-1,3,4-thiadiazole-2-carbonitrile

-

To a stirred suspension of 2-amino-5-methyl-1,3,4-thiadiazole (10 mmol) in 6M HCl (20 mL) at 0 °C, a solution of sodium nitrite (11 mmol) in water (5 mL) is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is stirred for an additional 30 minutes at 0 °C.

-

In a separate flask, a solution of copper(I) cyanide (12 mmol) and potassium cyanide (12 mmol) in water (15 mL) is prepared and cooled to 0 °C.

-

The cold diazonium salt solution is added slowly to the cyanide solution. The reaction mixture is allowed to warm to room temperature and then heated to 50 °C for 1 hour.

-

After cooling, the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude nitrile.

Step B: Synthesis of this compound

-

A solution of the crude 5-methyl-1,3,4-thiadiazole-2-carbonitrile (8 mmol) in anhydrous THF (25 mL) is added dropwise to a stirred suspension of LiAlH₄ (16 mmol) in anhydrous THF (30 mL) at 0 °C under a nitrogen atmosphere.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

-

The reaction is cautiously quenched by the sequential dropwise addition of water (0.6 mL), 15% NaOH solution (0.6 mL), and water (1.8 mL) at 0 °C.

-

The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography or distillation to afford the target amine.

Spectral Characterization (Predicted)

Structural elucidation relies on a combination of spectroscopic techniques. Based on the known structure and data from analogous compounds, the following spectral properties are predicted.[12]

| Technique | Predicted Observations |

| ¹H NMR | δ ~2.7 ppm (s, 3H, -CH₃); δ ~4.0 ppm (s, 2H, -CH₂-); δ ~1.5-2.5 ppm (br s, 2H, -NH₂) |

| ¹³C NMR | δ ~15 ppm (CH₃); δ ~45 ppm (CH₂); δ ~165 ppm (C5-CH₃); δ ~170 ppm (C2-CH₂) |

| IR (cm⁻¹) | 3300-3400 (N-H stretch, primary amine); 2850-2950 (C-H stretch, sp³); 1600-1650 (N-H bend); ~1550 (C=N stretch, ring) |

| Mass Spec (EI) | M⁺ peak at m/z = 129; Key fragment at m/z = 113 ([M-NH₂]⁺) |

Chemical Reactivity and Derivatization Potential

The primary aminomethyl group is the main site of reactivity, serving as a versatile handle for constructing diverse molecular architectures. Its nucleophilic character dominates its chemical behavior.

Caption: Key derivatization reactions of the primary amine group.

-

N-Acylation: Reaction with acid chlorides or anhydrides yields stable amide derivatives. This is a cornerstone of structure-activity relationship (SAR) studies, allowing for the introduction of various functionalities.

-

N-Alkylation: Reaction with alkyl halides produces secondary or tertiary amines. This can modulate the compound's basicity and lipophilicity.

-

Schiff Base Formation: Condensation with aldehydes or ketones forms imines (Schiff bases), which can be further reduced to stable secondary amines or used as intermediates in more complex transformations.[13]

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a scaffold for generating libraries of bioactive compounds. The 1,3,4-thiadiazole nucleus is a known pharmacophore in a multitude of drug classes.

-

Anticancer Agents: Many 1,3,4-thiadiazole derivatives exhibit potent cytotoxic activity against various cancer cell lines.[14][15][16] The aminomethyl linker allows for the attachment of these compounds to other pharmacophores or targeting moieties to enhance selectivity and efficacy.[4]

-

Antimicrobial Agents: The scaffold is prevalent in compounds with antibacterial and antifungal properties.[1][14] The amine handle can be used to synthesize derivatives that mimic natural substrates or disrupt microbial cell wall synthesis.

-

CNS-Active Agents: Thiadiazoles have been investigated for anticonvulsant and antidepressant activities.[2] The ability to easily modify the amine allows for fine-tuning of properties like blood-brain barrier penetration.

-

Enzyme Inhibitors: Thiadiazole-based compounds have been successfully designed as inhibitors for various enzymes, including acetylcholinesterase, which is relevant for Alzheimer's disease.[17]

Conclusion

This compound represents a molecule of significant strategic importance for drug discovery and development. While its own biological profile may be modest, its true power is realized as a versatile chemical intermediate. Its robust 1,3,4-thiadiazole core provides a stable and biologically relevant anchor, while the reactive primary amine offers a gateway to immense structural diversity. The synthetic pathways and chemical properties outlined in this guide provide a foundational framework for researchers to leverage this compound in the rational design of next-generation therapeutic agents.

References

-

Dakota Ingredients. The Chemistry of Thiadiazoles: Leveraging 5-Methyl-1,3,4-thiadiazole-2-thiol. [Link]

-

American Elements. This compound. [Link]

-

Hindawi. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

-

PubChem. This compound. [Link]

- Google Patents. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.

-

ResearchGate. Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. [Link]

-

Hilaris Publisher. 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. [Link]

-

PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. [Link]

-

PubChemLite. This compound. [Link]

-

ResearchGate. (PDF) Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. [Link]

-

Taylor & Francis Online. New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study for their antileishmanial activity. [Link]

-

PMC - NIH. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. [Link]

-

Journal of Advanced Pharmacy, Education & Research. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. [Link]

-

PubMed Central. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [Link]

-

Biopolymers and Cell. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. [Link]

-

MDPI. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. [Link]

-

ResearchGate. (PDF) Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. [Link]

-

Oriental Journal of Chemistry. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. [Link]

-

DergiPark. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. [Link]

-

MDPI. Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation. [Link]

-

Journal of Global Pharma Technology. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. [Link]

-

NIH. 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate. [Link]

-

PMC. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. [Link]

-

PMC - NIH. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. [Link]

-

PubMed. 1,3,4-thiadiazole: a privileged scaffold for drug design and development. [Link]

-

ResearchGate. Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. [Link]

-

ResearchGate. Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations | Request PDF. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 95% | CAS: 784131-72-2 | AChemBlock [achemblock.com]

- 6. americanelements.com [americanelements.com]

- 7. CAS 784131-72-2 | this compound - Synblock [synblock.com]

- 8. This compound | C4H7N3S | CID 11615232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C4H7N3S) [pubchemlite.lcsb.uni.lu]

- 10. 2-Amino-5-methyl-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 11. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation [mdpi.com]

An In-Depth Technical Guide to (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine (CAS No. 784131-72-2), a valuable heterocyclic building block for research and development. Designed for chemists, medicinal scientists, and drug development professionals, this document delves into the synthesis, characterization, reactivity, and potential applications of this compound, grounding all technical discussions in established chemical principles and authoritative references.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2] This five-membered aromatic heterocycle, containing one sulfur and two nitrogen atoms, is a bioisostere of pyridazine and other key biological motifs, allowing it to interact with a wide array of biological targets.[2] Derivatives of 1,3,4-thiadiazole have demonstrated a vast spectrum of bioactivities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral properties.[3][4][5]

This compound incorporates this potent core and presents a primary amine functionality. This aminomethyl group serves as a critical handle for synthetic elaboration, enabling the construction of more complex molecules and facilitating its use as a key intermediate in the development of novel therapeutic agents and functional materials.

Physicochemical Properties and Structural Elucidation

A summary of the key properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 784131-72-2 | [6][7] |

| Molecular Formula | C₄H₇N₃S | [6][7] |

| Molecular Weight | 129.18 g/mol | [7] |

| IUPAC Name | This compound | [8] |

| SMILES | CC1=NN=C(S1)CN | [8] |

| Synonyms | (5-Methyl-1,3,4-thiadiazol-2-YL)methylamine | [7] |

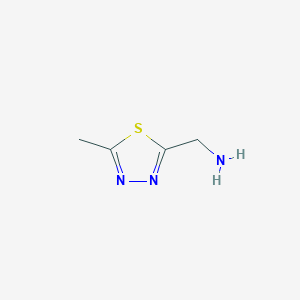

The structure, featuring a methyl group at position 5 and an aminomethyl group at position 2 of the 1,3,4-thiadiazole ring, is depicted below.

Caption: Molecular structure of this compound.

Synthesis and Manufacturing

While a specific, peer-reviewed synthesis for this compound is not extensively documented, its structure suggests several logical and robust synthetic strategies based on well-established heterocyclic chemistry. Two plausible, multi-step routes are detailed below, starting from common precursors.

Route 1: Synthesis via Halomethyl Intermediate and Delepine Reaction

This route is a reliable method for introducing a primary aminomethyl group onto a heterocyclic core and proceeds via a stable chloromethyl intermediate.

Caption: Proposed synthetic workflow via the Delepine Reaction.

Step 1: Synthesis of 2-Amino-5-(chloromethyl)-1,3,4-thiadiazole (Intermediate 1)

The synthesis of the thiadiazole core is a foundational step. The reaction of thiosemicarbazide with chloroacetic acid in the presence of a strong dehydrating agent like sulfuric acid is a direct and common method for forming the 2-amino-5-(chloromethyl)-1,3,4-thiadiazole ring system.[3]

-

Protocol:

-

To a stirred solution of concentrated sulfuric acid, cautiously add thiosemicarbazide at a temperature maintained below 10°C.

-

Once the addition is complete, add chloroacetic acid portion-wise, ensuring the temperature does not exceed 15°C.

-

After the addition, allow the mixture to warm to room temperature and then heat gently (e.g., 60-70°C) for several hours until TLC analysis indicates the consumption of starting materials.

-

Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to yield the crude intermediate. Recrystallization from ethanol or a similar solvent can be performed for purification.

-

Step 2: Synthesis of this compound via the Delepine Reaction

The Delepine reaction is a classic method for converting alkyl halides to primary amines using hexamethylenetetramine (HMTA) as an ammonia equivalent, which avoids the over-alkylation often seen with direct ammonolysis.[6]

-

Protocol:

-

Dissolve 2-Amino-5-(chloromethyl)-1,3,4-thiadiazole (Intermediate 1) and an equimolar amount of HMTA in a suitable solvent such as chloroform or ethanol.

-

Reflux the mixture for several hours to form the quaternary ammonium salt (Intermediate 2). The salt often precipitates from the solution upon cooling.

-

Collect the salt by filtration and wash with the solvent.

-

Hydrolyze the salt by refluxing in a mixture of ethanol and concentrated hydrochloric acid. This step cleaves the HMTA cage and liberates the primary amine hydrochloride.

-

After cooling, the solvent is removed under reduced pressure. The residue is then treated with a strong base (e.g., NaOH solution) to deprotonate the amine, which can then be extracted with an organic solvent like dichloromethane or ethyl acetate.

-

Drying the organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and removing the solvent in vacuo yields the final product.

-

Route 2: Synthesis via Nitrile Reduction

An alternative strategy involves the synthesis of a nitrile intermediate, followed by its reduction to the primary amine. This route can be highly efficient, leveraging powerful and well-understood reducing agents.

Caption: Proposed synthetic workflow via Nitrile Reduction.

-

Protocol:

-

Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole: This key precursor is readily synthesized by the cyclization of thiosemicarbazide with acetic acid using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[8][9]

-

Conversion to 2-Cyano-5-methyl-1,3,4-thiadiazole: The 2-amino group can be converted to a nitrile via a Sandmeyer-type reaction. This involves diazotization of the amine with sodium nitrite under acidic conditions, followed by reaction with a cyanide salt, typically copper(I) cyanide.

-

Reduction to the Primary Amine: The nitrile intermediate is then reduced to the target aminomethyl compound. Lithium aluminum hydride (LAH) is a powerful reagent for this transformation, effectively reducing nitriles to primary amines.[9][10][11] The reaction is typically carried out in an anhydrous ethereal solvent like THF or diethyl ether, followed by a careful aqueous workup to quench the excess reagent and liberate the amine.[12] Alternatively, catalytic hydrogenation using catalysts like Raney Nickel can also be employed for nitrile reduction.[13][14]

-

Compound Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.

| Technique | Expected Observations |

| ¹H NMR | - A singlet corresponding to the methyl (CH₃) protons, likely in the δ 2.5-2.8 ppm range. - A singlet for the methylene (CH₂) protons adjacent to the amine, expected around δ 3.8-4.2 ppm. - A broad singlet for the amine (NH₂) protons, which is exchangeable with D₂O. Its chemical shift can vary. |

| ¹³C NMR | - A signal for the methyl carbon (~15-20 ppm). - A signal for the methylene carbon (~40-50 ppm). - Two distinct signals for the thiadiazole ring carbons, likely in the δ 160-175 ppm range. |

| FT-IR | - N-H stretching vibrations for the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region. - C-H stretching for the methyl and methylene groups (~2850-3000 cm⁻¹). - C=N and N=N stretching vibrations characteristic of the thiadiazole ring (~1500-1650 cm⁻¹). - C-S stretching vibration, typically in the fingerprint region (~600-800 cm⁻¹). |

| Mass Spec (ESI+) | - A prominent [M+H]⁺ ion at m/z 130.04. |

| HPLC | - A single major peak indicating high purity, with retention time dependent on the column and mobile phase used. |

Chemical Reactivity and Synthetic Utility

The primary amine of this compound is a versatile functional group that enables a wide range of subsequent chemical transformations. Its utility as a building block stems from this reactivity.

Caption: Key reactions of the primary amine functionality.

-

Acylation: The amine readily reacts with acyl chlorides or anhydrides to form stable amide bonds, a cornerstone of peptide and medicinal chemistry.

-

Reductive Amination: Condensation with aldehydes or ketones forms an intermediate imine (Schiff base), which can be reduced in situ (e.g., with sodium borohydride) to yield secondary amines.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are common motifs in biologically active molecules.

-

Sulfonamide Synthesis: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides, another critical pharmacophore.

-

Alkylation: The amine can be alkylated using alkyl halides, although careful control of stoichiometry is required to manage the degree of alkylation.

Applications in Research and Drug Development

The 1,3,4-thiadiazole nucleus is a component of several clinically used drugs, including the antibiotic Cefazolin and the carbonic anhydrase inhibitor Acetazolamide. The title compound, this compound, serves as an ideal starting point for creating libraries of novel compounds to explore a range of therapeutic areas.

-

Anticancer Agents: Many 2,5-disubstituted 1,3,4-thiadiazoles have shown potent antiproliferative activity against various human cancer cell lines.[15][16] This compound allows for the introduction of diverse side chains that can be tailored to target specific kinases, polymerases, or other enzymes involved in cancer progression.

-

Antimicrobial Agents: The thiadiazole scaffold is well-established in the development of antibacterial and antifungal agents.[6][17] Derivatization of the aminomethyl group can enhance lipophilicity and modulate electronic properties to improve cell wall penetration and inhibition of essential microbial enzymes.

-

CNS-Active Compounds: Derivatives of 1,3,4-thiadiazole have been investigated for their anticonvulsant, antidepressant, and anxiolytic effects.[8] The primary amine of the title compound can be used to build structures that mimic neurotransmitters or interact with receptors in the central nervous system.

-

Specific Example of Use: This compound has been documented as an intermediate in the synthesis of more complex molecules, such as 2-methoxy-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxan-4-yl)ethanamine, highlighting its practical utility as a reactive building block in multi-step synthetic campaigns.[5]

Conclusion

This compound is a strategically important chemical intermediate. Its synthesis is achievable through robust and well-documented chemical transformations, and its structure combines the proven biological relevance of the 1,3,4-thiadiazole core with the synthetic versatility of a primary amine. This unique combination makes it a highly valuable tool for researchers in medicinal chemistry, agrochemicals, and materials science, enabling the efficient construction of novel and functionally diverse molecules.

References

-

Synthesis of some 2-R-5-aminomethyl-1,3,4- thiadiazole derivatives by delepine reactio. (n.d.). ResearchGate. [Link]

-

This compound | AMERICAN ELEMENTS. (n.d.). American Elements. [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Leeds. [Link]

-

Raney Nickel CTH Reduction of Nitro/Nitrile Groups. (2002). The Hive. [Link]

-

Siddiqui, N., et al. (2007). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Hindawi Publishing Corporation. [Link]

-

(PDF) Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. (2017). ResearchGate. [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. [Link]

-

Lithium Aluminum Hydride (LAH). (n.d.). Common Organic Chemistry. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

-

Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. DovePress. [Link]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). PubMed. [Link]

-

4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. (2022). MDPI. [Link]

-

Nitrile reduction. (n.d.). Wikipedia. [Link]

-

New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Publishing. [Link]

-

The Gabriel Synthesis. (2025). Master Organic Chemistry. [Link]

-

Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024). MDPI. [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). National Institutes of Health. [Link]

-

Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. [Link]

-

Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (2020). National Institutes of Health. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. dovepress.com [dovepress.com]

- 3. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties – Oriental Journal of Chemistry [orientjchem.org]

- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 10. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 14. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 15. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine. As a key building block in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. While direct experimental data for this specific compound is not widely published, this guide synthesizes information from closely related 1,3,4-thiadiazole derivatives to provide a robust and predictive analysis.

Molecular Structure and Expected Spectroscopic Features

This compound is a substituted 1,3,4-thiadiazole, a five-membered aromatic ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The key structural features that will influence its spectroscopic signatures are the methyl group at position 5, the aminomethyl group at position 2, and the inherent aromaticity and heteroatom composition of the thiadiazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Expected ¹H NMR Data

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the methyl protons, the methylene protons of the aminomethyl group, and the amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.7 | Singlet | 3H | -CH₃ | The methyl group attached to the thiadiazole ring is expected to resonate in this region, similar to other methyl-substituted heterocycles. |

| ~ 4.3 | Singlet | 2H | -CH₂-NH₂ | The methylene protons are adjacent to the electron-withdrawing thiadiazole ring and the nitrogen atom, leading to a downfield shift. |

| ~ 2.0 (broad) | Singlet | 2H | -NH₂ | Amine protons often appear as a broad singlet and their chemical shift can be variable and concentration-dependent. They can also exchange with D₂O. |

Expected ¹³C NMR Data

The carbon NMR spectrum will be characterized by signals from the methyl carbon, the methylene carbon, and the two distinct carbons of the thiadiazole ring. The chemical shifts of the thiadiazole ring carbons are significantly downfield due to the influence of the heteroatoms.[1][2][3]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 15.0 | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

| ~ 45.0 | -CH₂-NH₂ | The methylene carbon is deshielded by the adjacent nitrogen and the thiadiazole ring. |

| ~ 165.0 | C5 (C-CH₃) | The carbon atom of the thiadiazole ring bearing the methyl group.[1] |

| ~ 170.0 | C2 (C-CH₂NH₂) | The carbon atom of the thiadiazole ring attached to the aminomethyl group, often shifted further downfield.[1] |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorptions for N-H, C-H, C=N, and C-N bonds.

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3400-3250 | N-H stretch (amine) | Medium-Weak | The two bands in this region are characteristic of a primary amine. |

| 3000-2850 | C-H stretch (aliphatic) | Medium | Corresponding to the methyl and methylene groups. |

| ~1620 | C=N stretch (thiadiazole ring) | Medium-Strong | A characteristic absorption for the C=N bonds within the heterocyclic ring.[1][4] |

| ~1550 | N-H bend (amine) | Medium | The scissoring vibration of the primary amine. |

| ~1450 | C-H bend (aliphatic) | Medium | Bending vibrations of the methyl and methylene groups. |

| ~1250 | C-N stretch | Medium | Stretching vibration of the C-N bond of the aminomethyl group. |

| 700-800 | C-S stretch | Weak-Medium | Characteristic stretching of the C-S bond within the thiadiazole ring.[4] |

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid and liquid samples.

Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Expected Mass Spectrum

For this compound (C₄H₇N₃S), the expected monoisotopic mass is 129.036 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 130.043 would be the prominent ion.

Predicted Fragmentation Pattern

The fragmentation of 1,3,4-thiadiazole derivatives often involves the cleavage of bonds adjacent to the ring and fragmentation of the ring itself.[5][6]

Logical Flow of Mass Spectrometry Fragmentation

Caption: Predicted fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a common technique for the analysis of small organic molecules.

Workflow for LC-MS Analysis

Caption: Workflow for LC-MS data acquisition.

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the well-established principles of NMR, IR, and mass spectrometry, and are supported by data from analogous 1,3,4-thiadiazole derivatives. This comprehensive analysis provides a strong foundation for the identification and characterization of this compound, which is crucial for its application in research and development. The detailed protocols and workflows offer practical guidance for obtaining high-quality spectroscopic data.

References

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. (2007). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

-

Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (2018). DergiPark. Retrieved January 17, 2026, from [Link]

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. (1969). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Preprints.org. Retrieved January 17, 2026, from [Link]

-

The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (2005). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2010). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including its aromaticity and ability to participate in hydrogen bonding, have rendered it a privileged scaffold in the design of novel therapeutic agents.[2] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by 1,3,4-thiadiazole derivatives. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties, supported by structure-activity relationship (SAR) insights. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the evaluation of these biological activities, aiming to equip researchers with the practical knowledge required for advancing the development of 1,3,4-thiadiazole-based therapeutics.

The 1,3,4-Thiadiazole Core: A Gateway to Diverse Bioactivity

The inherent properties of the 1,3,4-thiadiazole ring contribute significantly to its pharmacological promiscuity. Its mesoionic character facilitates crossing cellular membranes, enhancing bioavailability and interaction with biological targets.[4] The ring's aromatic nature imparts stability, while the presence of the -N=C-S- moiety is believed to be crucial for its various biological actions.[5] Moreover, the 1,3,4-thiadiazole nucleus is considered a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids, which may explain its ability to interfere with DNA replication processes in cancer cells and viruses.[6][7]

Anticancer Activity: Targeting the Hallmarks of Malignancy

1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines, including breast, lung, colon, and leukemia.[8] Their mechanisms of action are multifaceted, often targeting key signaling pathways and cellular processes integral to cancer progression.

Mechanisms of Anticancer Action

-

Tubulin Polymerization Inhibition: Certain 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents. By binding to tubulin subunits, they disrupt microtubule assembly, leading to cell cycle arrest and apoptosis.[8]

-

Kinase Inhibition: These compounds have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[8] For instance, a series of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles were identified as potent inhibitors of the Abl tyrosine kinase.[9]

-

Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives trigger programmed cell death in cancer cells through the activation of caspases, such as Caspase-3 and Caspase-8, and the modulation of BAX proteins.[10][11]

-

DNA Replication Interference: Due to their structural similarity to pyrimidines, some derivatives can interfere with DNA synthesis, thereby inhibiting the replication of tumor cells.[7]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

-

Substituents at C2 and C5: The type of substituent at the 2 and 5 positions of the thiadiazole ring plays a critical role in determining cytotoxic activity. For example, the presence of a 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl) substitution pattern has demonstrated strong anti-proliferative activity against breast cancer cell lines.[7][11]

-

Aromatic Moieties: The incorporation of various aromatic and heteroaromatic rings can significantly influence anticancer efficacy.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[12][13][14]

Principle

Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) to exponential growth phase.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]

-

-

Compound Treatment:

-

Prepare a stock solution of the 1,3,4-thiadiazole derivative in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound.

-

Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).

-

Incubate for 24-72 hours.[15]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

-

Data Analysis

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus compound concentration.

Antimicrobial Activity: A Broad Spectrum of Action

1,3,4-Thiadiazole derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[3][17]

Mechanisms of Antimicrobial Action

The antimicrobial effects of these compounds are attributed to their ability to interfere with essential microbial processes:

-

Enzyme Inhibition: They can inhibit crucial enzymes involved in microbial metabolism and cell wall synthesis.

-

Disruption of Cellular Integrity: The lipophilic nature of some derivatives allows them to disrupt the microbial cell membrane, leading to cell lysis.

Structure-Activity Relationship (SAR) Insights

-

Lipophilicity: A correlation between increased lipophilicity and enhanced antibacterial activity has been observed for some sulfonamide-containing 1,3,4-thiadiazoles.[17]

-

Specific Substituents: The presence of certain substituents, such as a 4-fluorophenyl group, has been shown to confer potent activity against specific bacterial strains like Vibrio harveyi.[17]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19]

Principle

Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.[18]

Step-by-Step Methodology

-

Preparation of Inoculum:

-

Culture the target microorganism (e.g., Staphylococcus aureus) on an appropriate agar medium overnight.

-

Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.[18]

-

Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the 1,3,4-thiadiazole derivative in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well containing the compound dilutions with the prepared microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[20]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Data Presentation

The results of the antimicrobial susceptibility testing can be summarized in a table.

| Compound | Target Microorganism | MIC (µg/mL) |

| Derivative X | Staphylococcus aureus | 16 |

| Derivative Y | Escherichia coli | 32 |

| Reference Antibiotic | Staphylococcus aureus | 2 |

| Reference Antibiotic | Escherichia coli | 4 |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several 1,3,4-thiadiazole derivatives have been reported to possess significant analgesic and anti-inflammatory properties with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[21][22]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are thought to involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COX-1 and COX-2).[23]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory and analgesic activities are influenced by the substituents on the thiadiazole ring. For example, certain Schiff bases of 2,5-disubstituted-1,3,4-thiadiazoles have shown a superior anti-inflammatory profile.[22]

Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema Model)

The carrageenan-induced paw edema model is a widely used and well-established in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.[24][25]

Principle

Subplantar injection of carrageenan, a strong chemical irritant, into the paw of a rodent induces a local, acute inflammatory response characterized by edema (swelling).[24][26] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology

-

Animal Acclimatization and Grouping:

-

Use healthy adult rats or mice.

-

Acclimatize the animals to the laboratory conditions for at least one week.

-

Divide the animals into groups (e.g., control, standard drug, and test compound groups).

-

-

Compound Administration:

-

Administer the test 1,3,4-thiadiazole derivative and the standard anti-inflammatory drug (e.g., indomethacin) to the respective groups, typically via oral or intraperitoneal injection, 30-60 minutes before carrageenan injection.[25]

-

The control group receives the vehicle only.

-

-

Induction of Inflammation:

-

Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.[26]

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness of each animal using a plethysmometer or a digital caliper at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[26]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

% Inhibition = [(V_c - V_t) / V_c] x 100

Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

Visualization of the Experimental Workflow

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Other Notable Biological Activities

The therapeutic potential of 1,3,4-thiadiazole derivatives extends beyond the aforementioned activities.

-

Antiviral Activity: Derivatives of 2-amino-1,3,4-thiadiazole have been investigated for their antiviral properties, particularly against HIV-1.[6] Structure-activity studies suggest that the introduction of electron-withdrawing groups on an N-aryl substituent can enhance antiviral potency.[6] Some derivatives have also shown activity against other viruses like herpes simplex virus and Sindbis virus.[6]

-

Antidiabetic Activity: Several 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antidiabetic potential.[27][28] Some compounds have demonstrated significant α-glucosidase inhibitory activity, suggesting their potential in managing type 2 diabetes.[29][30] For instance, certain 1,3,4-thiadiazole-bearing Schiff base analogues have shown excellent inhibitory activity against α-glucosidase.[29]

Synthesis of 1,3,4-Thiadiazole Derivatives

A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents.

General Synthetic Scheme

Caption: General synthetic route for 1,3,4-thiadiazole derivatives.

A typical procedure involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[31]

Conclusion and Future Perspectives

The 1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with their synthetic accessibility, make them highly attractive for further investigation. Future research should focus on the rational design of novel derivatives with enhanced potency and selectivity, as well as a deeper understanding of their mechanisms of action. The development of structure-activity relationships through computational modeling and experimental validation will be crucial in guiding the optimization of lead compounds. Ultimately, the continued exploration of the 1,3,4-thiadiazole chemical space holds great promise for addressing unmet medical needs across a spectrum of diseases.

References

-

Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., van Zyl, W. E., & Karpoormatha, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 706-731. [Link]

-

Gomha, S. M., & Abdel-aziz, H. M. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Mini-Reviews in Medicinal Chemistry, 20(15), 1464-1477. [Link]

-

Datar, P. A., & Deokule, T. A. (2021). A Review on Antidiabetic Activity of Substituted 1, 3, 4 –Thiadiazole Derivatives. Research Journal of Pharmacy and Technology, 14(3), 1649-1654. [Link]

-

Kumar, R., & Singh, P. (2022). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bio-enviro pharmaceutical letters, 1(1), 1-10. [Link]

-

Maccioni, E., Piras, S., Sanna, F., Meleddu, R., & Porcu, G. (2006). New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. Bioorganic & Medicinal Chemistry, 14(12), 4267-4274. [Link]

-

Sławiński, J., Szafrański, K., & Żołnowska, B. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(24), 7569. [Link]

-

Sławiński, J., Szafrański, K., & Żołnowska, B. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(5), 1703. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Kumar, S., & Sharma, P. K. (2017). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. International Journal of Chemical and Pharmaceutical Sciences, 8(2), 1-13. [Link]

-

Younus, H., Wani, A. A., & Wani, T. A. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29283-29295. [Link]

-

Plech, T., Wujec, M., & Siwek, A. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(14), 5363. [Link]

-

Gherman, C. M., Vlase, L., & Bîcu, E. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. [Link]

-

Sharma, S., & Sharma, P. K. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8758. [Link]

-

Singh, A. K., & Mishra, G. (2019). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Heterocyclic Chemistry, 56(1), 17-26. [Link]

-

Singh, R. K., & Singh, A. K. (2020). Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. ResearchGate. [Link]

-

Khan, K. M., Saad, S. M., Shaikh, S., & Perveen, S. (2024). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega, 9(3), 3698-3711. [Link]

-

Sławiński, J., Szafrański, K., & Żołnowska, B. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed. [Link]

-

El-Sayed, M. A. A., & Al-Ghorbani, M. F. (2020). Structure–activity relationship (SAR) of 1,3‐thiazole and 1,3,4‐thiadiazole derivatives incorporating pyrazole tri‐heterocyclic systems as anticancer agents. ResearchGate. [Link]

-

Li, P., Shi, L., & Yang, S. (2020). Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection. Molecules, 25(11), 2642. [Link]

-

Singh, A. K., & Kumar, A. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49. [Link]

-

Jatav, V., Mishra, P., & Kashaw, S. (2008). New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. Thai Journal of Pharmaceutical Sciences, 32, 55-63. [Link]

-

Radi, M., Crespan, E., Botta, G., Falchi, F., Maga, G., Manetti, F., Corradi, V., Mancini, M., Santucci, M. A., Schenone, S., & Botta, M. (2008). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorganic & Medicinal Chemistry Letters, 18(3), 1202-1206. [Link]

-

Khan, K. M., Saad, S. M., Shaikh, S., & Perveen, S. (2024). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. PMC. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Shestakova, T., & Gurevich, V. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50795. [Link]

-

Chan, K. W. (n.d.). 1. In Vitro: MTT Assay. [Link]

-

Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]

-

Maccioni, E., Piras, S., Sanna, F., Meleddu, R., & Porcu, G. (2009). New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. Semantic Scholar. [Link]

-

Carradori, S., Cirigliano, A., & Secci, D. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][4][8][27]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2358. [Link]

-

Issabayeva, G., Tussipbekov, Y., & Abilov, Z. A. (2024). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. Molecules, 29(6), 1317. [Link]

-

Jain, A., & Sharma, M. (2019). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR. [Link]

-

Kim, Y. C., Ji, X., & Melman, N. (2006). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 14(12), 4146-4156. [Link]

-

Singh, A., & Kumar, R. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science and Engineering Technology, 10(8), 22-29. [Link]

-

Datar, P. A. (2021). Design and Synthesis of Thiadiazole Derivatives as Antidiabetic Agents. ResearchGate. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Bouyahya, A., Abrini, J., & Bakri, Y. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC. [Link]

-

Slideshare. (2018). Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. [Link]

-

ResearchGate. (n.d.). Anti-viral activity of some derivatives of 1,3,4-thiadiazole and their structural activity relationship study. [Link]

-

ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

-

WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

Sources

- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. bepls.com [bepls.com]

- 9. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. static.igem.wiki [static.igem.wiki]

- 17. mdpi.com [mdpi.com]

- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. thaiscience.info [thaiscience.info]

- 23. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 25. inotiv.com [inotiv.com]

- 26. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 27. rjptonline.org [rjptonline.org]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

- 30. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

The Strategic deployment of (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a deep understanding of the molecular scaffolds that form their core. Among these, five-membered heterocyclic rings have emerged as privileged structures due to their unique physicochemical properties and their ability to engage in diverse biological interactions. The 1,3,4-thiadiazole ring, in particular, is a bioisostere of pyrimidine and has garnered significant attention for its presence in a wide array of pharmacologically active compounds. This guide focuses on a key derivative, (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine , a building block that offers a strategic entry point for the synthesis of innovative drug candidates. Its distinct structural features—a metabolically stable thiadiazole core, a reactive primary amine for versatile conjugation, and a methyl group for potential modulation of physicochemical properties—make it a valuable asset in the medicinal chemist's toolbox. This document aims to provide a comprehensive technical overview of its synthesis, reactivity, and application, supported by practical insights and established protocols.

Physicochemical Properties and Structural Attributes

This compound is a unique building block that combines the aromaticity and metabolic stability of the 1,3,4-thiadiazole ring with the nucleophilic reactivity of a primary aminomethyl group. The presence of the sulfur and nitrogen atoms in the thiadiazole ring allows for a range of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets.[1]

| Property | Value | Source |

| CAS Number | 784131-72-2 | |

| Molecular Formula | C4H7N3S | |

| Molecular Weight | 129.18 g/mol | |

| Appearance | Off-white to yellow solid | Commercial Suppliers |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General Knowledge |

The methyl group at the 5-position of the thiadiazole ring can influence the molecule's lipophilicity and metabolic stability. Furthermore, the exocyclic aminomethyl group provides a key handle for derivatization, allowing for its incorporation into larger molecular frameworks through reactions such as amide bond formation, reductive amination, and urea or thiourea formation.

Synthesis of this compound: A Multi-Step Approach

Step 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

The synthesis of the 2-amino-5-methyl-1,3,4-thiadiazole intermediate is a well-documented process, typically achieved through the cyclization of thiosemicarbazide with an appropriate C1 synthon.[2] One of the most straightforward methods involves the use of acetyl chloride.[3]

Protocol: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

-

Materials: Thiosemicarbazide, Acetyl chloride, Glacial acetic acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide (1.0 eq) in glacial acetic acid.

-

Cool the mixture in an ice bath and slowly add acetyl chloride (1.1 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate forms.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-methyl-1,3,4-thiadiazole.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Proposed Pathways to this compound

From the 2-amino-5-methyl-1,3,4-thiadiazole intermediate, several synthetic routes can be envisioned to introduce the aminomethyl group. Two plausible and chemically sound approaches are outlined below.

This pathway involves the conversion of the amino group to a leaving group, followed by nucleophilic substitution with a protected amine equivalent, such as in the Gabriel synthesis.[4][5]

Conceptual Workflow for Pathway A:

Workflow for Pathway A.

While chemically feasible, this multi-step route involves potentially harsh reagents and may suffer from moderate overall yields.

A more direct approach involves the conversion of the 2-amino group to a nitrile, followed by reduction.

Conceptual Workflow for Pathway B:

Workflow for Pathway B.

This pathway is generally more efficient and is a preferred method for the synthesis of primary amines from aromatic nitriles.

Protocol: Reduction of 5-Methyl-1,3,4-thiadiazole-2-carbonitrile

-

Materials: 5-Methyl-1,3,4-thiadiazole-2-carbonitrile, Lithium aluminum hydride (LiAlH4), Anhydrous tetrahydrofuran (THF), Water, 15% Sodium hydroxide solution, Anhydrous sodium sulfate.

-

Procedure (Caution: LiAlH4 is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere):

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH4 (2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 5-methyl-1,3,4-thiadiazole-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams.

-

Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

-

Filter the mixture through a pad of Celite and wash the filter cake with THF.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The crude product can be purified by distillation or chromatography if necessary.

-

Reactivity and Application as a Building Block

The primary amine functionality of this compound is its most prominent feature for its use as a building block in medicinal chemistry. This nucleophilic group readily participates in a variety of coupling reactions to introduce the 5-methyl-1,3,4-thiadiazole moiety into larger, more complex molecules.

Amide Bond Formation

The formation of an amide bond is one of the most common and reliable reactions in drug discovery. This compound can be readily acylated with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding amides.

Protocol: Amide Coupling with a Carboxylic Acid using EDC/HOBt

-

Materials: this compound, Carboxylic acid of interest, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add this compound (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Logical Flow of Amide Coupling:

Amide Coupling Workflow.

Role in Medicinal Chemistry and Structure-Activity Relationships (SAR)

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore found in drugs with a wide range of therapeutic applications, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[3][6][7] The incorporation of the this compound building block can impart several desirable properties to a drug candidate:

-